CID 78065231

Description

CID 78065231 is a compound registered in the PubChem database, identified by its unique numerical identifier. For example, highlights the use of CID identifiers in cheminformatics studies, particularly in non-targeted metabolomics and environmental exposomics, where collision cross-section (CCS) values and mass spectrometry (MS) data are critical for identification . includes a figure labeled "CID(B)," which may refer to a related compound’s GC-MS chromatogram and mass spectrum, suggesting that CID 78065231 could be analyzed using similar analytical techniques .

Properties

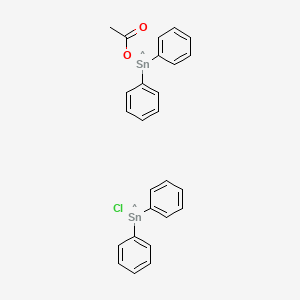

Molecular Formula |

C26H23ClO2Sn2 |

|---|---|

Molecular Weight |

640.3 g/mol |

InChI |

InChI=1S/4C6H5.C2H4O2.ClH.2Sn/c4*1-2-4-6-5-3-1;1-2(3)4;;;/h4*1-5H;1H3,(H,3,4);1H;;/q;;;;;;2*+1/p-2 |

InChI Key |

PHEDENXDLAKJET-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)O[Sn](C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78065231 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic routes typically include steps such as:

Initial Reactant Preparation: The starting materials are prepared and purified to ensure they are free from impurities.

Reaction Setup: The reactants are combined in a reaction vessel under specific conditions, such as temperature, pressure, and solvent environment.

Reaction Monitoring: The progress of the reaction is monitored using techniques like chromatography and spectroscopy to ensure the reaction proceeds as expected.

Product Isolation: Once the reaction is complete, the product is isolated using methods such as filtration, distillation, or crystallization.

Purification: The isolated product is further purified to remove any remaining impurities.

Industrial Production Methods

In an industrial setting, the production of CID 78065231 is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

CID 78065231 can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which can alter its chemical and physical properties.

Reduction: Reduction reactions can convert the compound to a lower oxidation state, potentially changing its reactivity and stability.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

The reactions involving CID 78065231 typically require specific reagents and conditions, such as:

Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Catalysts: Catalysts such as palladium on carbon or platinum oxide are used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

CID 78065231 has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

Biology: In biological research, CID 78065231 is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

Industry: CID 78065231 is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of CID 78065231 involves its interaction with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to changes in cellular function. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing downstream signaling events.

Comparison with Similar Compounds

Structural and Functional Similarities

- Betulin Derivatives (CID 72326, 10153267): Betulin and its derivatives are triterpenoids with demonstrated biological activities, including antiviral and anti-inflammatory effects. If CID 78065231 shares a triterpenoid backbone, its functional groups (e.g., hydroxyl or caffeoyl moieties) could determine its bioactivity .

- Steroid-Based Compounds (CID 12594, 6675) : Compounds like DHEAS and taurocholic acid feature steroid cores. Structural overlays in suggest that CID 78065231 may align with these compounds if it has a steroidal scaffold, influencing its interaction with enzymes or receptors .

Analytical Techniques for Characterization

- Mass Spectrometry (MS): demonstrates the use of LC-ESI-MS with collision-induced dissociation (CID) to differentiate ginsenoside isomers. Similarly, CID 78065231’s fragmentation patterns in MS/MS could distinguish it from analogs, as shown in for CID(B) .

- Chromatography : GC-MS and LC-ELSD () are pivotal for separating and quantifying compounds. For instance, vacuum distillation fractions of CIEO () highlight how CID 78065231’s volatility or polarity might influence its chromatographic retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.